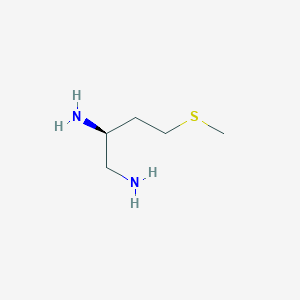

(2S)-4-(methylsulfanyl)butane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-4-(methylsulfanyl)butane-1,2-diamine is an organic compound with a unique structure characterized by the presence of a methylsulfanyl group attached to a butane backbone with two amine groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(methylsulfanyl)butane-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as butane-1,2-diamine and methylthiol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The reactions are conducted in large-scale reactors to accommodate the production of significant quantities.

Optimization of Conditions: Reaction conditions such as temperature, pressure, and concentration are optimized to maximize yield and minimize by-products.

Automated Purification: Advanced purification techniques, including automated chromatography systems, are employed to ensure consistent quality and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-4-(methylsulfanyl)butane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding butane-1,2-diamine.

Substitution: The amine groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, typically used in an organic solvent such as dichloromethane.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate the substitution reactions.

Major Products Formed

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Butane-1,2-diamine.

Substitution Products: Various alkylated or acylated derivatives of this compound.

Applications De Recherche Scientifique

(2S)-4-(methylsulfanyl)butane-1,2-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mécanisme D'action

The mechanism of action of (2S)-4-(methylsulfanyl)butane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Butane-1,2-diamine: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

(2R)-4-(methylsulfanyl)butane-1,2-diamine: The enantiomer of (2S)-4-(methylsulfanyl)butane-1,2-diamine, with different stereochemistry and potentially different biological activity.

4-(methylsulfanyl)butane-1,2-diamine: Without the stereochemical designation, this compound may have different reactivity and applications.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the methylsulfanyl group also imparts distinct chemical properties, making it valuable in various research and industrial applications.

Activité Biologique

(2S)-4-(Methylsulfanyl)butane-1,2-diamine, also known as methionine sulfoximine (MSO), is a compound with significant biological activity, particularly in the context of metabolic regulation and enzyme inhibition. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H13N2S, and it features a butane backbone with two amine groups and a methylsulfanyl substituent. This unique structure contributes to its reactivity and biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C5H13N2S |

| CAS Number | 68013-51-4 |

| Functional Groups | Amines, Thioether |

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of glutamine synthetase . This enzyme is crucial for the conversion of glutamate to glutamine, which is essential in nitrogen metabolism. By inhibiting this enzyme, the compound can affect various metabolic pathways, leading to alterations in cellular functions.

Modulation of Metabolic Pathways

Research indicates that this compound can influence several metabolic pathways:

- Nitrogen Metabolism : By inhibiting glutamine synthetase, it may lead to an accumulation of glutamate and a reduction in glutamine levels.

- Antioxidant Activity : The compound exhibits properties that may contribute to oxidative stress reduction, although specific mechanisms require further investigation.

The mechanism by which this compound exerts its effects involves binding to specific enzymes or receptors within metabolic pathways. This interaction modulates their activity, leading to significant physiological changes.

Interaction Studies

Studies have shown that the compound can interact with various biomolecules:

- Enzymatic Interactions : It binds to glutamine synthetase with a specific affinity that alters its catalytic activity.

- Receptor Binding : Potential interactions with neurotransmitter receptors have been suggested but require more empirical data for confirmation.

Case Studies

-

Neuroprotective Effects : A study demonstrated that this compound administration in animal models led to reduced neuronal damage under conditions of oxidative stress.

- Findings : Significant reduction in markers of oxidative damage was observed.

- : The compound may have therapeutic potential in neurodegenerative diseases.

-

Metabolic Disorders : Research on diabetic models indicated that treatment with this compound improved insulin sensitivity and reduced hyperglycemia.

- Findings : Enhanced glucose uptake in muscle tissues was noted.

- : This suggests a role for the compound in managing metabolic syndrome.

Applications

The diverse biological activities of this compound open avenues for various applications:

- Pharmaceutical Development : Its inhibitory effects on glutamine synthetase make it a candidate for drug development targeting metabolic disorders.

- Nutritional Supplements : Given its role in nitrogen metabolism, it could be explored as a dietary supplement for athletes or individuals with high protein requirements.

Propriétés

IUPAC Name |

(2S)-4-methylsulfanylbutane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S/c1-8-3-2-5(7)4-6/h5H,2-4,6-7H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPJXANXGBPYRU-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](CN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.